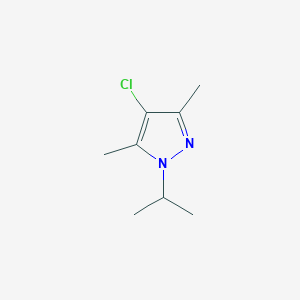
4-(1,1-Difluoro-2-methoxyethyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Difluoro-2-methoxyethyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H16ClF2NO It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Méthodes De Préparation
The synthesis of 4-(1,1-Difluoro-2-methoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with 1,1-difluoro-2-methoxyethane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
4-(1,1-Difluoro-2-methoxyethyl)piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(1,1-Difluoro-2-methoxyethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving biological systems to understand its interactions and effects.
Industry: It can be used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1,1-Difluoro-2-methoxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the context of its use. In biological systems, it may interact with enzymes, receptors, or other proteins to exert its effects.
Comparaison Avec Des Composés Similaires
4-(1,1-Difluoro-2-methoxyethyl)piperidine hydrochloride can be compared with other piperidine derivatives such as:
4-(2-Methoxyethyl)piperidine hydrochloride: Similar in structure but lacks the difluoro group.
Piperidine hydrochloride: The basic piperidine structure without additional functional groups
Propriétés
Formule moléculaire |
C8H16ClF2NO |
|---|---|
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
4-(1,1-difluoro-2-methoxyethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H15F2NO.ClH/c1-12-6-8(9,10)7-2-4-11-5-3-7;/h7,11H,2-6H2,1H3;1H |
Clé InChI |
OXBACDQQYXJQCS-UHFFFAOYSA-N |
SMILES canonique |
COCC(C1CCNCC1)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



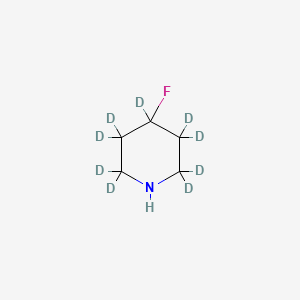
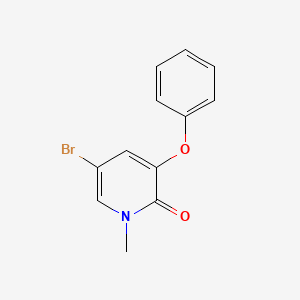

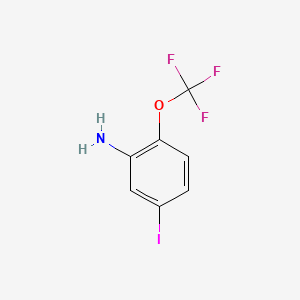
![(1S,4S)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B14777607.png)
![3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777614.png)
![Dimethyl[4-(piperidin-4-yloxy)but-2-yn-1-yl]amine](/img/structure/B14777617.png)
![3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777627.png)
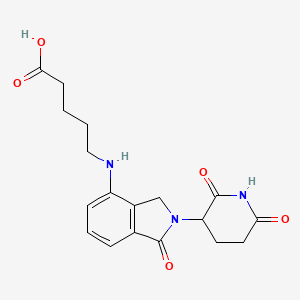
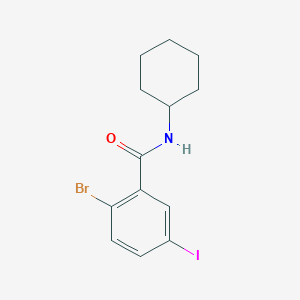
![2-(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14777660.png)
![4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride](/img/structure/B14777662.png)
